3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the pyrimidin-4-yloxy group.
Thioether Formation: The phenylthio group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophilic intermediate.
Final Coupling: The functionalized piperidine and the phenylthio intermediate are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-phenylsulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-18(9-12-24-16-6-2-1-3-7-16)21-11-4-5-15(13-21)23-17-8-10-19-14-20-17/h1-3,6-8,10,14-15H,4-5,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHXOOPGQGXQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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